
4-butyl-N-(1-methyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide
Descripción general
Descripción
4-butyl-N-(1-methyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide is a chemical compound that belongs to the class of benzimidazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Mecanismo De Acción
The exact mechanism of action of 4-butyl-N-(1-methyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide is not fully understood. However, it has been hypothesized that it exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been suggested that it inhibits the activity of reverse transcriptase, an enzyme that is required for the replication of HIV-1 and hepatitis C virus.
Biochemical and Physiological Effects:
4-butyl-N-(1-methyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. Additionally, it has been reported to decrease the production of inflammatory cytokines, which may contribute to its neuroprotective effects in the treatment of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-butyl-N-(1-methyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide in lab experiments is its high potency and selectivity towards cancer cells and viruses. This makes it a promising candidate for the development of new anticancer and antiviral drugs. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the research on 4-butyl-N-(1-methyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide. One of the areas of interest is the development of new derivatives of this compound with improved pharmacological properties and reduced toxicity. Additionally, further studies are needed to understand the exact mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, the development of new drug delivery systems for this compound may enhance its therapeutic efficacy and reduce its side effects.
Aplicaciones Científicas De Investigación
4-butyl-N-(1-methyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, it has shown promising results as an antiviral agent against HIV-1 and hepatitis C virus. Furthermore, it has been investigated for its potential as a neuroprotective agent in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-butyl-N-(1-methylbenzimidazol-2-yl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-3-4-7-14-10-12-15(13-11-14)18(23)21-19-20-16-8-5-6-9-17(16)22(19)2/h5-6,8-9,14-15H,3-4,7,10-13H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAHUIORQLCNHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=NC3=CC=CC=C3N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-N-(1-methyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



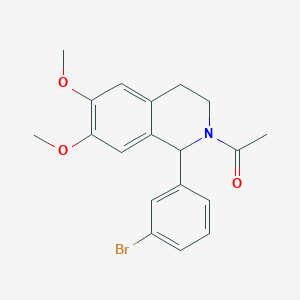
![diethyl [2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]malonate](/img/structure/B3839095.png)
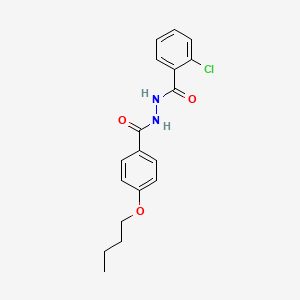
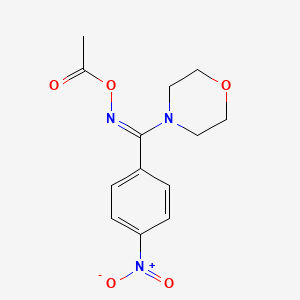
![2-(4-butoxyphenyl)-5-{[4-(4-pentyl-1-piperazinyl)phenyl]diazenyl}pyrimidine](/img/structure/B3839116.png)
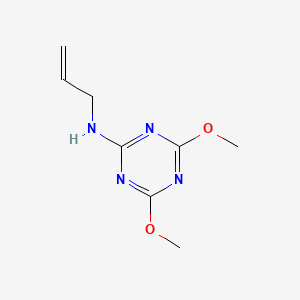

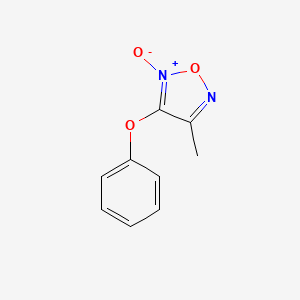
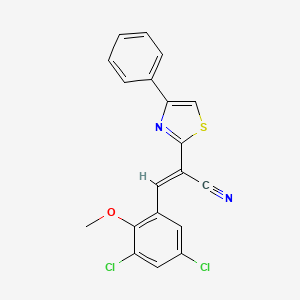
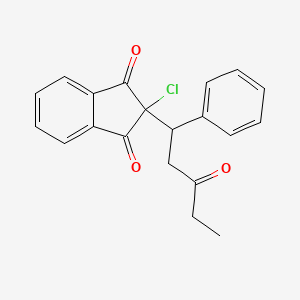
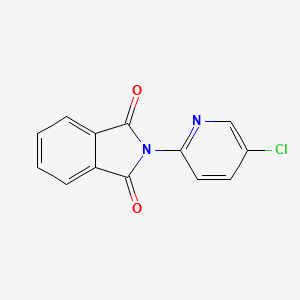


![N'-[4-(dipropylamino)benzylidene]benzohydrazide](/img/structure/B3839197.png)